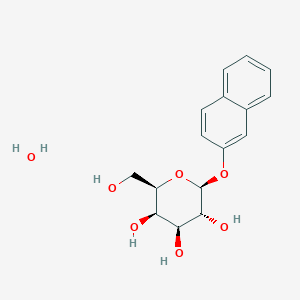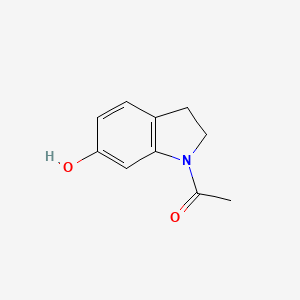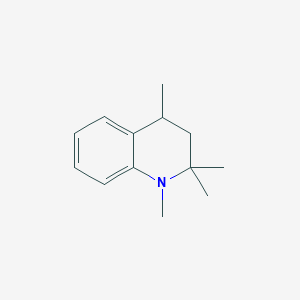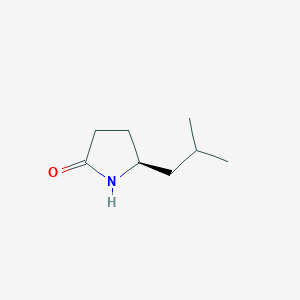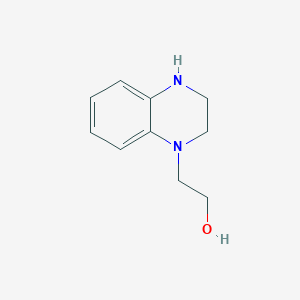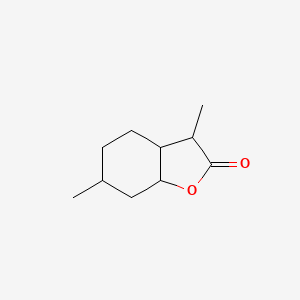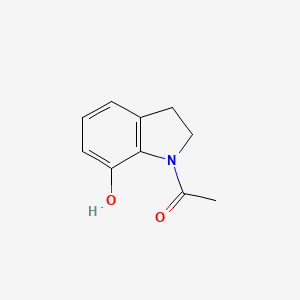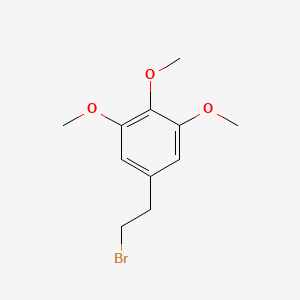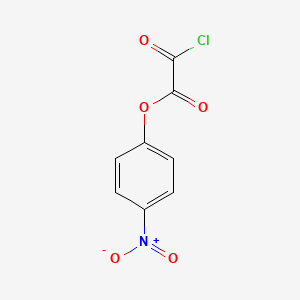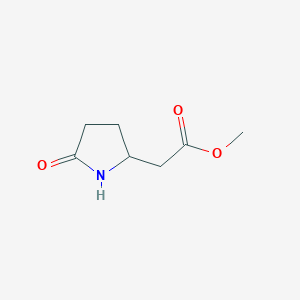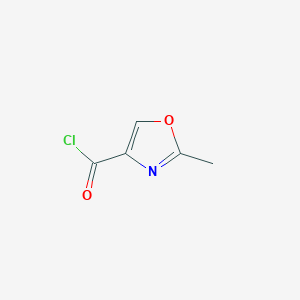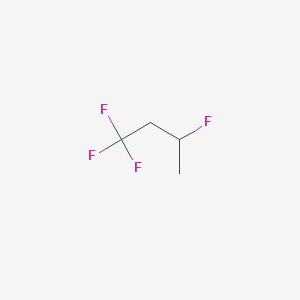
1,1,1,3-Tetrafluorobutane
Overview
Description
1,1,1,3-Tetrafluorobutane is an organic compound with the molecular formula C4H6F4 It is a fluorinated hydrocarbon, characterized by the presence of four fluorine atoms attached to a butane backbone
Mechanism of Action
Target of Action
1,1,1,3-Tetrafluorobutane is a fluorinated compound Fluorinated compounds are generally known for their reactivity and potential applications in various chemical reactions .
Mode of Action
It’s known that fluorinated compounds can participate in various chemical reactions due to the unique properties of fluorine atoms, such as their high electronegativity and small size .
Biochemical Pathways
Fluorinated compounds can potentially influence a variety of biochemical processes due to their reactivity .
Pharmacokinetics
The pharmacokinetics of fluorinated compounds can vary widely depending on their specific chemical structure .
Result of Action
Fluorinated compounds can have a variety of effects at the molecular and cellular level due to their reactivity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals .
Preparation Methods
1,1,1,3-Tetrafluorobutane can be synthesized through several methods. One common approach involves the dehydrohalogenation of 3-chloro-1,1,1,3-tetrafluorobutane using metal fluoride catalysts. For instance, aluminum fluoride is used for dehydrofluorination, while barium fluoride is selective for dehydrochlorination . Industrial production methods often employ fluorolytic sol-gel synthesis, which involves the reaction of metal alkoxides with hydrofluoric acid, followed by gas-phase fluorination .
Chemical Reactions Analysis
1,1,1,3-Tetrafluorobutane undergoes various chemical reactions, including:
Dehydrohalogenation: This reaction involves the removal of hydrogen halides, typically using metal fluoride catalysts.
Substitution Reactions: These reactions involve the replacement of hydrogen atoms with other substituents.
Oxidation and Reduction: While specific conditions for oxidation and reduction reactions are less documented, these reactions typically involve the use of oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Scientific Research Applications
1,1,1,3-Tetrafluorobutane has several applications in scientific research:
Catalysis: It is used as a substrate in studies involving metal fluoride catalysts for dehydrohalogenation reactions.
Material Science: The compound’s unique properties make it useful in the synthesis of fluorinated polymers and other advanced materials.
Chemical Synthesis: It serves as an intermediate in the production of other fluorinated compounds, which are valuable in pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
1,1,1,3-Tetrafluorobutane can be compared with other fluorinated butanes, such as 1,2,2,3-tetrafluorobutane and 2,2,3,3-tetrafluorobutane . While these compounds share similar molecular formulas, their structural differences lead to variations in their chemical properties and reactivity. For example, 1,2,2,3-tetrafluorobutane has a different arrangement of fluorine atoms, which affects its reactivity in substitution and dehydrohalogenation reactions .
Properties
IUPAC Name |
1,1,1,3-tetrafluorobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F4/c1-3(5)2-4(6,7)8/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFLXFUYFWQZKGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00579463 | |
| Record name | 1,1,1,3-Tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
86884-13-1 | |
| Record name | 1,1,1,3-Tetrafluorobutane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00579463 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



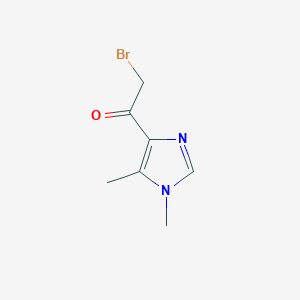
![[(4-Methoxy-benzyl)-methyl-amino]-acetic acid](/img/structure/B1627505.png)
